molecular formula C35H68N6O7, C31H61N5O5 B612811 Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate CAS No. 883558-32-5

Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate

Cat. No.: B612811
CAS No.: 883558-32-5
M. Wt: 684.95, 583.84
InChI Key:
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Description

Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate is a synthetic peptide compound composed of palmitic acid and a sequence of four amino acids: lysine, valine, diaminobutyric acid, and threonine. This compound is commonly used in the cosmetic industry due to its anti-aging and skin-firming properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate involves the stepwise solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if present, reverting the peptide to its reduced form.

    Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the specific substitution desired.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate involves its interaction with cellular receptors and signaling pathways. The peptide is believed to stimulate the production of extracellular matrix components, such as collagen and elastin, leading to improved skin firmness and elasticity. The molecular targets include specific receptors on skin cells that mediate these effects .

Comparison with Similar Compounds

    Palmitoyl Pentapeptide-4: Another peptide used in cosmetics for its anti-aging properties.

    Palmitoyl Tripeptide-1: Known for its ability to stimulate collagen production.

    Palmitoyl Tetrapeptide-7: Used for its anti-inflammatory and skin-repairing effects.

Uniqueness: Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate is unique due to its specific amino acid sequence, which provides distinct skin-firming and anti-wrinkle benefits. Its combination of palmitic acid and the four amino acids enhances its ability to penetrate the skin and exert its effects .

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68N6O7.2C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48;2*3-2(4,5)1(6)7/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48);2*(H,6,7)/t26-,27+,28+,30+,31+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCUAUFXOWFEEM-LAUWSANRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70F6N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883558-32-5
Record name Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883558325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALMITOYLLYSYLVALYLDIAMINOBUTYROYLTHREONINE TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL9S2UKN56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
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Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
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Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
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Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
Reactant of Route 5
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
Reactant of Route 6
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate

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